molecular formula C13H14BrN3O B1278121 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine CAS No. 205672-18-0

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1278121
CAS No.: 205672-18-0
M. Wt: 308.17 g/mol
InChI Key: XJFSSPYYQITUEP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine (CAS 205672-18-0) is a high-value pyrimidine derivative supplied for advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C13H14BrN3O and a molecular weight of 308.17 g/mol, is characterized by its bromo and benzyloxy functional groups, making it a versatile intermediate for cross-coupling reactions and further functionalization . As a substituted aminopyrimidine, it belongs to a class of compounds known for their utility in drug discovery, particularly in the development of modulators for various biological targets, such as LRRK2, highlighting its relevance in medicinal chemistry . The presence of the bromine atom at the 5-position of the pyrimidine ring offers a reactive site for metal-catalyzed couplings (e.g., Suzuki, Stille), while the dimethylamino group can influence the electronic properties of the ring system. This reagent is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Proper handling procedures are required. It is recommended to be stored sealed in a dry container at room temperature to maintain stability .

Properties

IUPAC Name

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSSPYYQITUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444158
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205672-18-0
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation One-step reaction 33% Simplicity, low cost Moderate yield, scalability issues
Sequential Functionalization Bromination → substitution → amination 40–50% High regiocontrol Multi-step, time-consuming
Suzuki Coupling Pd-catalyzed cross-coupling 65% High efficiency, scalability Requires expensive catalysts
MEM Protection Directed borylation/coupling 99% Excellent regioselectivity Complex protecting group chemistry

Optimization Strategies

  • Catalyst Screening : Replacing Pd(OAc)₂ with Pd(dppf)Cl₂ improves coupling efficiency.
  • Solvent Systems : Using DMF instead of dioxane enhances reaction rates in substitution steps.
  • Temperature Control : Gradual heating (80°C → 100°C) minimizes decomposition in cyclocondensation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like Pd/C and hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydrogen-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including 2-(benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine, exhibit promising anticancer properties. For instance, modifications to similar pyrimidine structures have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar capabilities. The introduction of the benzyloxy group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against tumors .

Inhibition of Protein Arginine Methyltransferases (PRMTs)
This compound has been explored as a selective inhibitor of CARM1 (Coactivator-Associated Arginine Methyltransferase 1), which plays a crucial role in gene regulation and is implicated in cancer progression. Studies indicate that modifications to the benzyloxy group can enhance selectivity and potency against CARM1, making it a candidate for further development in cancer therapeutics .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities used in drug discovery and development .

Cross-Coupling Reactions
The compound can be utilized in cross-coupling reactions involving organometallic reagents. Such reactions are crucial for constructing complex organic molecules and are widely employed in pharmaceutical chemistry to develop new drugs .

Pharmacological Insights

Receptor Interaction Studies
Research has indicated that compounds with similar structural motifs can interact with serotonin receptors (5-HT2A/2C), influencing their binding affinities and selectivity. This suggests that this compound may also exhibit activity at these receptors, potentially contributing to its pharmacological profile .

Selectivity and Potency
The incorporation of the benzyloxy group is noted to improve selectivity for specific biological targets while minimizing off-target effects. This characteristic is critical in drug design, where specificity can reduce side effects and enhance therapeutic outcomes .

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated selective inhibition of CARM1 with significant antiproliferative effects against melanoma cell lines.
Receptor InteractionHighlighted the influence of structural modifications on binding affinities for serotonin receptors.
Organic SynthesisShowcased the utility of the compound as an intermediate in synthesizing other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors involved in pyrimidine metabolism or signaling pathways. The benzyloxy and dimethylamino groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-chloro-N,N-dimethylpyrimidin-4-amine: Similar structure with a chlorine atom instead of bromine.

    2-(Benzyloxy)-5-fluoro-N,N-dimethylpyrimidin-4-amine: Similar structure with a fluorine atom instead of bromine.

    2-(Benzyloxy)-5-iodo-N,N-dimethylpyrimidin-4-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as bromination and substitution. The combination of the benzyloxy and dimethylamino groups also provides unique electronic and steric properties that can influence its reactivity and interactions with molecular targets.

Biological Activity

Overview

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry and biological applications. This compound features a pyrimidine ring with a benzyloxy substituent at the 2-position, a bromine atom at the 5-position, and a dimethylamino group at the 4-position. Its structural characteristics suggest various interactions with biological macromolecules, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, proteins, and nucleic acids. The following mechanisms have been identified:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity through competitive or allosteric mechanisms. For instance, it may target kinases involved in cell signaling pathways, thereby modulating gene expression and cellular functions.
  • Free Radical Formation : The presence of the bromine atom allows for free radical generation, which can participate in various biochemical reactions, including oxidative stress responses.
  • Nucleophilic Substitution : The benzyloxy group can engage in nucleophilic substitution reactions, facilitating further chemical transformations that may enhance biological activity.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties. For example, derivatives of similar pyrimidine compounds have shown selective activity against Gram-positive bacteria and certain fungal pathogens .
  • Anticancer Potential : Compounds with similar structures have been evaluated for cytotoxic effects on various cancer cell lines. Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : Investigations into related compounds highlight anti-inflammatory properties, which may be mediated through the modulation of cytokine production and immune response pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including this compound:

StudyFindings
Bernard et al. (2014)Identified structure-activity relationships (SAR) among benzoxazole derivatives; compounds exhibited selective toxicity towards cancer cells (e.g., MCF-7) while showing lower toxicity to normal cells .
Kakkar et al. (2018)Evaluated antimicrobial activity; demonstrated that certain pyrimidine derivatives had significant antibacterial effects against Bacillus subtilis and antifungal activity against Candida albicans .
Li et al. (2020)Studied the synthesis and antiviral activity of pyrimidine derivatives; highlighted the potential of these compounds in drug discovery for viral infections .

Q & A

Q. What established synthetic routes are used to prepare 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine?

The compound is typically synthesized via a multi-step route involving:

  • Benzylation : Protection of a hydroxyl group on the pyrimidine ring using benzyl bromide under basic conditions.
  • Bromination : Electrophilic aromatic substitution or transition-metal-catalyzed halogenation to introduce the bromine atom at the 5-position.
  • Dimethylamination : Substitution at the 4-position using dimethylamine under nucleophilic conditions. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC and NMR spectroscopy. Phosphorus oxychloride has been used for cyclization in analogous pyrimidine syntheses .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, bromine-induced deshielding).
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 348.0452 for C13_{13}H14_{14}BrN3_3O).
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amine and pyrimidine groups) .

Q. What is the role of the bromine substituent in the compound’s reactivity?

The bromine atom at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for derivatization. Its electron-withdrawing effect also modulates the electronic density of the pyrimidine ring, influencing regioselectivity in further substitutions. Reaction conditions (e.g., Pd catalysts, base selection) are critical for yield optimization .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models be resolved?

  • SHELX Refinement : Adjust thermal parameters and occupancy rates to account for disorder in the crystal lattice .
  • DFT Calculations : Compare computed (e.g., B3LYP/6-31G**) and experimental bond lengths/angles to validate structural hypotheses. For example, deviations >0.05 Å may indicate solvent effects or crystal packing forces .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., kinases) based on the bromine and benzyloxy groups’ steric and electronic profiles.
  • In Vitro Assays : Dose-response studies (IC50_{50} determination) in cancer cell lines, complemented by Western blotting to assess downstream signaling inhibition. Orthogonal assays (e.g., SPR for binding affinity) reduce false positives .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

  • Protecting Groups : Temporarily mask the dimethylamine group with Boc to direct coupling to the bromine site.
  • Catalyst Screening : Test Pd0^0/XPhos systems for Suzuki-Miyaura reactions to enhance cross-coupling efficiency. Monitor by LC-MS to identify side products (e.g., debromination) .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity be reconciled?

  • Dose Optimization : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear responses.
  • Assay Conditions : Control for variables like serum concentration or cell passage number. Reproduce results in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-type specificity .

Methodological Resources

  • Crystallography : SHELXL for structure refinement .
  • Spectroscopy : Compare experimental IR peaks (e.g., C-Br stretch at 550–600 cm1^{-1}) with DFT-predicted vibrational modes .
  • Synthetic Protocols : Phosphorus oxychloride-mediated cyclization for pyrimidine core assembly .

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